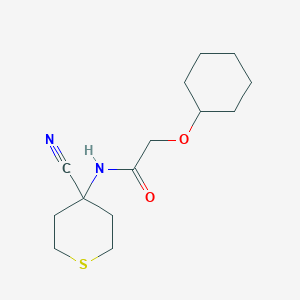

![molecular formula C22H18ClN5O3S2 B2496242 Ethyl 4-(2-chlorophenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate CAS No. 314261-11-5](/img/structure/B2496242.png)

Ethyl 4-(2-chlorophenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions that yield complex structures. For instance, Mabkhot et al. (2016) detailed the synthesis of a novel thiophene-containing compound through reactions involving malononitrile, CS2, and chloroacetone followed by cyclization, characterized by FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry, along with X-ray crystallography for molecular structure determination (Mabkhot et al., 2016). Similarly, the synthesis of related compounds has been achieved using the Gewald reaction, as reported by Arora et al. (2013), through a process involving furfuryl cyanoacetate and p-chloro acetophenone (Arora et al., 2013).

Molecular Structure Analysis

The molecular structures of thiophene derivatives are often complex, with stability influenced by various intramolecular interactions. For example, X-ray crystallography has been used to determine the molecular structure, showing the molecule's geometry stabilized by intramolecular interactions (Mabkhot et al., 2016). The molecular structure and spectroscopic properties have also been calculated using DFT B3LYP/6-31G (d,p) methods, revealing a good agreement with observed X-ray structures and helping to understand the electronic and geometric parameters of these compounds.

Chemical Reactions and Properties

The chemical reactivity of thiophene derivatives is influenced by their structural features. The presence of substituents on the thiophene ring can significantly affect the compound's chemical behavior. The synthesis process often involves reactions that introduce various functional groups into the thiophene core, offering a broad range of chemical properties and reactivity patterns. The reactivity and potential chemical transformations of these compounds are critical for developing new materials and pharmaceuticals.

Physical Properties Analysis

Thiophene derivatives exhibit a range of physical properties influenced by their molecular structure. Factors such as solubility, melting point, and crystalline structure are essential for determining the compound's suitability for specific applications. For instance, the crystalline structure and intermolecular interactions can affect the compound's solubility in different solvents, which is crucial for pharmaceutical applications.

Chemical Properties Analysis

The chemical properties of thiophene derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the electronic nature of the thiophene ring and its substituents. The presence of electron-withdrawing or electron-donating groups on the thiophene ring can significantly alter these properties, affecting the compound's chemical behavior in synthetic reactions and its interactions in biological systems.

References

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

Thiophene derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, novel 2-aminothiophene derivatives have demonstrated significant antibacterial and antifungal properties, indicating their potential as antimicrobial agents (Prasad et al., 2017). Such compounds have been characterized by spectral analysis and tested for their efficacy against various microbial strains, showcasing the synthetic and applicative versatility of thiophene-based compounds in addressing microbial resistance.

Application in Dyeing Polyester Fibers

Thiophene derivatives have also found utility in the textile industry, particularly in dyeing polyester fibers. Novel heterocyclic disperse dyes with thiophene moiety have been developed to provide polyester fabrics with various shades, demonstrating good levelness and fastness properties (Iyun et al., 2015). These dyes offer an expanded palette for textile applications, highlighting the chemical flexibility and practical importance of thiophene derivatives.

Cytotoxic Activity and Anticancer Potential

Research into thiophene derivatives extends into the realm of anticancer activity. Certain thiophene-based compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, offering insights into their potential therapeutic applications (Stolarczyk et al., 2018). These studies contribute to the ongoing search for novel anticancer agents, with thiophene derivatives emerging as compounds of interest due to their structural diversity and biological activity.

Eigenschaften

IUPAC Name |

ethyl 4-(2-chlorophenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O3S2/c1-2-31-21(30)19-16(15-10-6-7-11-17(15)23)12-32-20(19)24-18(29)13-33-22-25-26-27-28(22)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMNYCZGVBLYBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-1-(3-phenyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2496162.png)

![3-(2-methoxyethyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496163.png)

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate](/img/structure/B2496165.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2496167.png)

![3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2496169.png)

![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2496170.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2496175.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide](/img/structure/B2496176.png)

![3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine](/img/structure/B2496177.png)

![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2496181.png)